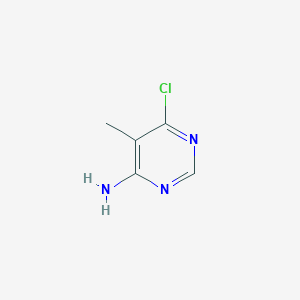
6-Chloro-5-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 6-Chloro-5-methylpyrimidin-4-amine involves various chemical processes. For instance, the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of compounds showing significant antituberculous effect, highlighting the versatility of this chemical scaffold in synthesis (Erkin & Krutikov, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques. X-ray crystallography analysis has shown the formation of distinct structures such as the hemi-hydrate form of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, demonstrating the diverse conformations that can be achieved (Odell et al., 2007).
Chemical Reactions and Properties
6-Chloro-5-methylpyrimidin-4-amine and its derivatives undergo various chemical reactions, leading to a wide range of products with potential biological activities. The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, for example, showcases the compound's reactivity and its ability to form bioactive molecules (Doulah et al., 2014).
Physical Properties Analysis
The physical properties of 6-Chloro-5-methylpyrimidin-4-amine derivatives have been characterized through experimental techniques such as FT-IR, FT-Raman, and NMR. These studies provide insight into the compound's vibrational modes and geometrical parameters, aiding in the understanding of its chemical behavior (Aayisha et al., 2019).
Aplicaciones Científicas De Investigación
Crystallography
- Methods of Application : The crystal structure was determined using a Rigaku Saturn 724 CCD diffractometer at a temperature of 293 K. The data were collected and analyzed using the CrysAlis Pro, Olex2, and SHELX software systems .
- Results or Outcomes : The crystal structure of 6-Chloro-5-methylpyrimidin-4-amine was found to be monoclinic, with cell parameters a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, V = 655.07 (6) ų, Z = 4, Rgt (F) = 0.0388, wRref (F²) = 0.0960 .
Pharmaceuticals
- Methods of Application : The compound was synthesized and its structure was determined using X-ray crystallography. The crystal structure was determined using a diffractometer and the data were analyzed using various software systems .
- Results or Outcomes : The crystal structure of the compound was determined and published. The pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring. In the crystal structure, pairs of molecules are linked by intermolecular N-H⋯O hydrogen bonds to generate centrosymmetric R2 2 (8) ring motifs. In addition, molecules are linked into a three-dimensional extended network by intermolecular N-H⋯N, N-H⋯O and C-H⋯O hydrogen bonds .
Medicinal Chemistry
- Application Summary : Pyrimidopyrimidines, which can be synthesized from compounds like 6-Chloro-5-methylpyrimidin-4-amine, attract considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .
- Methods of Application : The synthesis of pyrimidopyrimidines involves reactions with guanidines, amidines, and formamide . The specific methods and procedures can vary depending on the desired end product and its intended application.
- Results or Outcomes : Pyrimidopyrimidines exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-5-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGQYDCSFFHPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620319 |
Source


|
| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylpyrimidin-4-amine | |
CAS RN |
14394-56-0 |
Source


|
| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

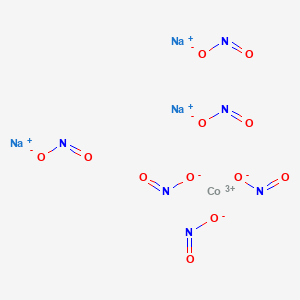
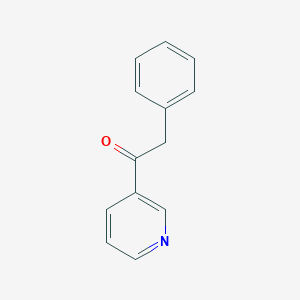
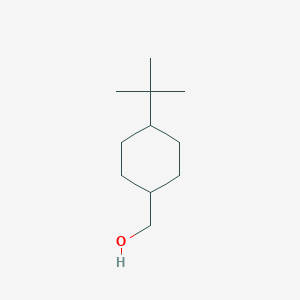
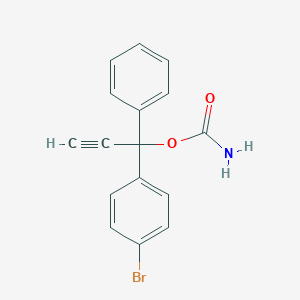
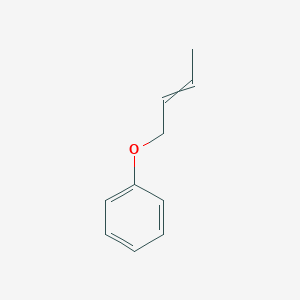
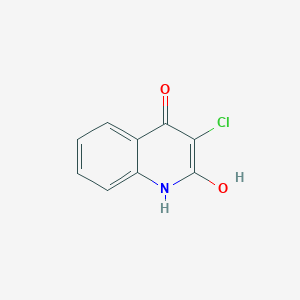
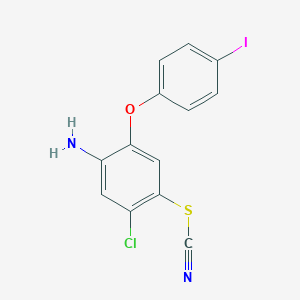
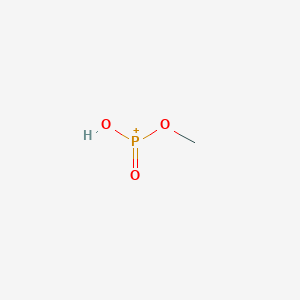
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
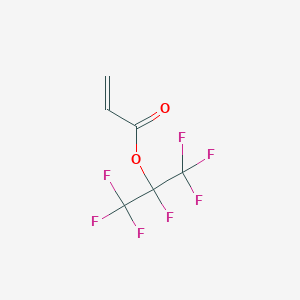

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)